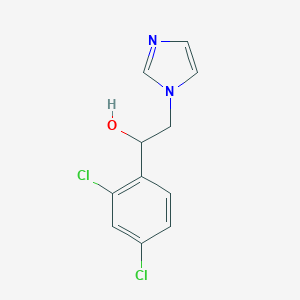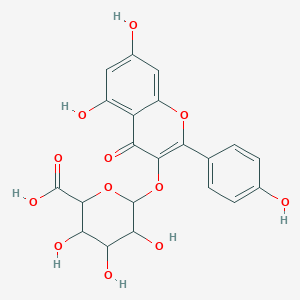
((((2-(6-Amino-9H-purin-9-yl)etoxi)metil)(etoxi)fosforil)oxi)metil pivolato
Descripción general
Descripción
An analogue of the antiviral drug Adefovir with a mono-POM ester protecting group.
An analogue of Adefovir
Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
Este compuesto, también conocido como PMEA, se ha utilizado en la síntesis de posibles profármacos con biodisponibilidad oral mejorada . Estos profármacos han mostrado una actividad antiviral in vitro mejorada en comparación con el PMEA original . Los derivados de bis (POM)- y bis (tBu-SATE)PMEA se encontraron que fueron los más efectivos .
Biodisponibilidad Oral Mejorada
El compuesto se ha utilizado en la creación de derivados de fosfonodiéster de PMEA que incorporan grupos S-acil-2-tioetil (SATE) lábiles a la carboxilesterasa como grupos protectores de fosfonato transitorios . Esto se hizo en un intento de aumentar la biodisponibilidad oral del agente antiviral PMEA .
Estudios de Estabilidad
Los estudios de estabilidad de este compuesto han demostrado que el bis (tBu-SATE)PMEA se encontró que era más estable que el bis (POM)PMEA en jugo gástrico humano y suero humano . Esto sugiere que podría considerarse como un candidato prometedor para un desarrollo in vivo adicional .
Estructuras Anti-HBV
El compuesto se ha utilizado en la síntesis de una serie de estructuras anti-HBV con estabilidad plasmática mejorada y liberación hepática . Estas estructuras se sintetizaron para mejorar la estabilidad plasmática y la liberación hepática .
Tratamiento para la Hepatitis B Crónica
El éster dipivaloiloximetil de este compuesto, conocido como adefovir dipivoxil (ADV), es un fármaco de primera línea para el tratamiento de la hepatitis B crónica
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA), is the adenylate cyclase toxin (ACT) . ACT is a key virulence factor of Bordetella pertussis, a bacterium that causes whooping cough .
Mode of Action
PMEA acts as an inhibitor of ACT . The active metabolite of PMEA, known as PMEApp, has been shown to inhibit ACT . This inhibition disrupts the function of ACT, thereby preventing Bordetella pertussis from invading the mammalian body .
Biochemical Pathways
PMEA affects the biochemical pathway involving ACT. By inhibiting ACT, PMEA disrupts the normal functioning of this pathway, which is crucial for the invasion of Bordetella pertussis into the mammalian body . The downstream effects of this disruption include a reduction in the virulence of Bordetella pertussis and a decrease in the severity of whooping cough .
Pharmacokinetics
PMEA and its derivatives have been synthesized as prodrugs to enhance their oral bioavailability . These prodrugs are designed to be hydrolyzed in the body, releasing the active PMEA . The oral bioavailability of PMEA from these prodrugs varies, with some studies reporting bioavailability as high as 37.8% .
Result of Action
The inhibition of ACT by PMEA results in a reduction in the virulence of Bordetella pertussis and a decrease in the severity of whooping cough . Additionally, PMEA and its prodrugs have been found to reduce the apoptotic effects of ACT and prevent an ACT-induced elevation of intracellular calcium .
Action Environment
The action of PMEA and its prodrugs can be influenced by various environmental factors. For example, the lipophilicity of the prodrugs and the degree of their hydrolysis into free PMEA can affect their inhibitory activity . Furthermore, the prodrugs’ susceptibility to degradation can vary depending on the environment, with some prodrugs being less susceptible to degradation in certain cells compared to others .
Propiedades
IUPAC Name |
[2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphoryl]oxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N5O6P/c1-5-26-28(23,27-10-25-15(22)16(2,3)4)11-24-7-6-21-9-20-12-13(17)18-8-19-14(12)21/h8-9H,5-7,10-11H2,1-4H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZLVTCICOSPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438070 | |
| Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142341-04-6 | |
| Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



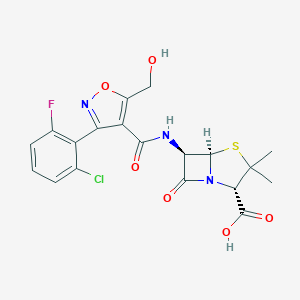
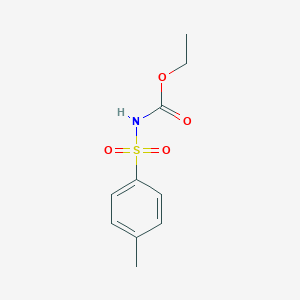
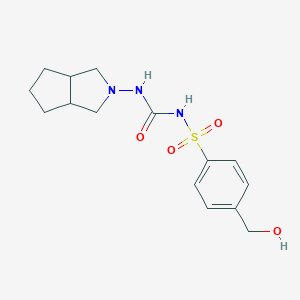
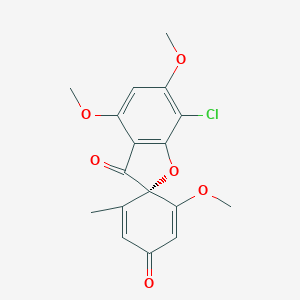
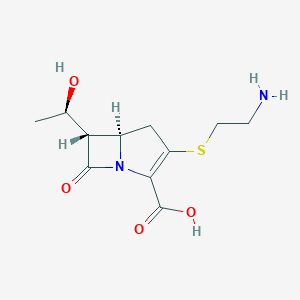
![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)

